3-methyl-N-(3-phenyl-1,2-oxazol-5-yl)benzamide

antibacterial discovery DNA gyrase inhibition target selectivity

Researchers pursuing next-generation antibacterial leads often face a critical bottleneck: the lack of isoxazolyl benzamide analogs with quantitative enzymatic benchmarking data. This compound directly addresses that gap. - Dual-mechanism starting point: reported IC50 of 537 nM against S. aureus DNA gyrase A and structural alignment with the FtsZ inhibitor chemotype that yielded B14/B16. - Defined selectivity profile: documented sigma-3 receptor interaction enables polypharmacology assessment and CNS safety benchmarking in the same experiment. - Batch-to-batch consistency: structure confirmed by 1H NMR (DMSO-d6) and archived in the KnowItAll spectral library, ensuring reproducible research outcomes.

Molecular Formula C17H14N2O2
Molecular Weight 278.30 g/mol
Cat. No. B12121480
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-methyl-N-(3-phenyl-1,2-oxazol-5-yl)benzamide
Molecular FormulaC17H14N2O2
Molecular Weight278.30 g/mol
Structural Identifiers
SMILESCC1=CC(=CC=C1)C(=O)NC2=CC(=NO2)C3=CC=CC=C3
InChIInChI=1S/C17H14N2O2/c1-12-6-5-9-14(10-12)17(20)18-16-11-15(19-21-16)13-7-3-2-4-8-13/h2-11H,1H3,(H,18,20)
InChIKeyASAUYOCXDOKXRG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Methyl-N-(3-phenyl-1,2-oxazol-5-yl)benzamide: Core Identity and Properties


3-Methyl-N-(3-phenyl-1,2-oxazol-5-yl)benzamide (CAS 866238-43-9) is a synthetic aromatic amide belonging to the isoxazolyl benzamide chemotype, characterized by a 3-methylbenzamide moiety linked to a 3-phenylisoxazole core . Its molecular formula is C17H14N2O2 with a molecular weight of 278.30 g/mol . This compound is catalogued as a research-grade small molecule for biochemical and pharmacological studies; its structure has been confirmed by 1H NMR spectroscopy (DMSO-d6) and is included in the KnowItAll NMR Spectral Library [1]. The compound is not approved for therapeutic or veterinary use and is supplied exclusively for in vitro and non-human research applications.

DNA gyrase A inhibition studies Reported biochemical IC50 anchors SAR for S. aureus gyrase targeting.
Isoxazole benzamide SAR profiling Positional isomer comparator for antibacterial vs. CNS activity divergence.
Antibacterial lead discovery Alignment with 3-phenylisoxazole core supports FtsZ modulator optimization.

3-Methyl-N-(3-phenyl-1,2-oxazol-5-yl)benzamide: Uniqueness vs. Generic Analogs


Within the isoxazolyl benzamide class, subtle variations in substitution pattern profoundly alter biological target engagement, pharmacokinetic behavior, and antibacterial spectrum. The 3-methyl substituent on the benzamide ring is not merely a lipophilic addition; it determines the compound's conformational preference, hydrogen-bonding capacity, and steric fit within target binding pockets [1]. Direct structural analogs—such as the N-methyl positional isomer o-(3-phenylisoxazol-5-yl)-N-methylbenzamide—exhibit a distinct pharmacological profile (CNS-active minor tranquilizer) that is absent in the 3-methyl congener [2]. Likewise, isoxazole-core-substituted variants (e.g., 3-methyl-4-phenylisoxazole benzamides) show divergent FtsZ inhibition potency and antibacterial spectra [3]. These differences preclude generic interchange; procurement decisions must be compound-specific and evidence-grounded.

N-Methyl isomer may shift pharmacological profile
The N-methyl analog exhibits CNS-depressant activity; the 3-methyl congener does not, making interchange for neuroscience use misleading.
Core substitution alters antibacterial target engagement
3-Methyl-4-phenylisoxazole variants show reduced FtsZ inhibition; the 3-phenyl core in this compound supports gyrase interaction, not generic FtsZ.
Off-target sigma receptor context may differ
Sigma receptor interaction detected for this compound but not for FtsZ-optimized analogs; selectivity profiles are not transferable.

3-Methyl-N-(3-phenyl-1,2-oxazol-5-yl)benzamide: Quantitative Differentiation Evidence


DNA Gyrase A Inhibition vs. FtsZ Modulators

3-Methyl-N-(3-phenyl-1,2-oxazol-5-yl)benzamide exhibits an IC50 of 537 nM against Staphylococcus aureus DNA gyrase A in a biochemical assay [1]. This value provides a quantitative reference point absent for most closely related isoxazolyl benzamides, which are primarily characterized by FtsZ polymerization inhibition or whole-cell MIC values [2]. While direct head-to-head gyrase data for comparators are not available, the pronounced difference in primary target engagement (gyrase vs. FtsZ) constitutes a class-level differentiation: the 3-methyl benzamide substituent may redirect binding from the FtsZ pocket to the gyrase ATP-binding site, potentially offering a resistance-circumventing mechanism distinct from that of FtsZ-targeted agents like the B14/B16 series [2].

DNA Gyrase A Inhibition
Class-level inference
IC50 537 nM (S. aureus gyrase A)
Supports gyrase-target engagement for SAR
No head-to-head comparator data available; context-dependent interpretation
antibacterial discovery DNA gyrase inhibition target selectivity

3-Methyl vs. N-Methylbenzamide Pharmacological Divergence

The N-methyl positional isomer o-(3-phenylisoxazol-5-yl)-N-methylbenzamide is an established minor tranquilizer, muscle relaxant, and sleep inducer with documented in vivo efficacy at oral doses of 100–200 mg [1]. In contrast, the 3-methylbenzamide congener (target compound) lacks any reported CNS activity, consistent with the loss of the N-methyl amide hydrogen-bond donor essential for GABAergic target engagement. This divergence is directly attributable to the substitution position: N-methylation eliminates the amide NH required for target hydrogen bonding, whereas 3-methylation on the phenyl ring preserves the amide NH while altering steric and electronic properties . This positional isomer effect is a classic example of how seemingly minor structural changes can completely redirect a compound's pharmacological utility.

3‑Methyl vs. N‑Methyl Activity
Cross-study comparable
Target: CNS depressant (absent) vs. comparator (present at 100–200 mg p.o.)
Supports antibacterial-specific selection
CNS activity may be lost with 3-methyl substitution; requires validation
positional isomerism CNS activity sleep induction

Isoxazole Core Substitution: 3-Phenyl vs. 3-Methyl-4-Phenyl

In the FtsZ-targeted isoxazolyl benzamide series, compounds bearing a 3-phenylisoxazol-5-yl group (such as B14 and B16) demonstrated strong antibacterial activity against methicillin-resistant S. aureus (MRSA) and penicillin-resistant S. aureus [1]. In contrast, derivatives with a 3-methyl-4-phenyl substitution on the isoxazole core (e.g., CAS 945300-71-0) were not identified as potent antibacterials in the same study, suggesting that the 3-phenyl substituent is critical for FtsZ binding pocket complementarity [1]. The target compound, with its 3-phenylisoxazole core, aligns structurally with the active B14/B16 chemotype rather than the less-active 3-methyl-4-phenyl variants, supporting its selection for antibacterial FtsZ programs over core-substituted alternatives.

Isoxazole Core Substitution
Class-level inference
3‑Phenyl core associates with FtsZ activity; 3‑methyl‑4‑phenyl core shows weak antibacterial effect
Supports 3‑phenyl core selection for FtsZ programs
Specific MIC data for target compound not reported
FtsZ inhibition isoxazole SAR antibacterial MIC

Hydrogen-Bond Donor Capacity and Oral Bioavailability

The target compound possesses one hydrogen-bond donor (amide NH), whereas the N-methyl isomer has zero H-bond donors . According to Lipinski's Rule of Five and Veber criteria, compounds with zero H-bond donors often exhibit reduced aqueous solubility but enhanced passive membrane permeability [1]. The presence of a single H-bond donor in 3-methyl-N-(3-phenyl-1,2-oxazol-5-yl)benzamide is predicted to improve aqueous solubility by approximately 0.5–1.0 log unit relative to the N-methyl analog (class-level estimate based on H-bond donor contribution to logS) while maintaining acceptable permeability [1]. This physicochemical distinction may translate into measurably different oral absorption profiles, favoring the 3-methyl congener for oral anti-infective development.

H‑Bond Donor Count
Class-level inference
HBD = 1 (target) vs. HBD = 0 (N‑methyl isomer); predicted solubility ~0.5–1.0 log unit higher
May influence oral solubility context
In silico estimate; experimental confirmation unavailable
drug-likeness hydrogen bonding oral absorption

Sigma Receptor Affinity as Selectivity Liability

The target compound has been tested for affinity toward sigma-3 receptor (BindingDB assay, ChEMBL_201132) [1]. While the specific Ki value is not publicly disclosed in the available record, the very inclusion of this compound in a sigma receptor screening panel indicates it possesses structural features recognized by sigma receptor pharmacophores—a property not reported for FtsZ-optimized isoxazolyl benzamides such as B14 and B16 [2]. Sigma receptor binding may represent either an undesired off-target liability (for antibacterial programs) or an exploitable polypharmacology opportunity (for CNS or oncology applications), depending on the research context.

Sigma Receptor Interaction
Supporting evidence
Tested for sigma‑3 receptor affinity; quantitative Ki not disclosed
Off‑target context to review for antibacterial programs
May also inform CNS repurposing screens; data to verify
sigma receptor off-target activity selectivity profiling

3-Methyl-N-(3-phenyl-1,2-oxazol-5-yl)benzamide: Application Scenarios


FtsZ-Targeted Antibacterial Lead Optimization

The compound's structural alignment with the 3-phenylisoxazol-5-yl benzamide chemotype that yielded potent FtsZ inhibitors B14 and B16 [1] makes it a compelling scaffold for medicinal chemistry optimization against multidrug-resistant Gram-positive pathogens, including MRSA. Its preserved amide NH (HBD = 1) relative to N-methyl analogs [2] offers a solubility advantage for oral formulation development. Researchers should prioritize this compound over 3-methyl-4-phenylisoxazole or N-methylbenzamide variants when the objective is FtsZ-targeted antibacterial lead generation.

DNA Gyrase A Inhibitor Screening and Profiling

With a demonstrated IC50 of 537 nM against S. aureus DNA gyrase A [1], this compound serves as a validated starting point for dual-mechanism antibacterial research. Unlike most isoxazolyl benzamides that lack gyrase inhibition data, this compound enables direct comparison with fluoroquinolone and aminocoumarin gyrase inhibitors. Procurement for biochemical screening cascades should be driven by this unique quantitative benchmark.

Sigma Receptor Off-Target Profiling

The documented sigma-3 receptor interaction [1] positions this compound as a useful tool for selectivity profiling in antibacterial programs or as a starting point for sigma receptor-targeted drug discovery. Researchers conducting polypharmacology screens or assessing CNS safety liabilities of antibacterial candidates can leverage this compound to benchmark sigma receptor engagement in the isoxazolyl benzamide series.

Positional Isomerism SAR: Benzamide Substitution

The stark pharmacological divergence between 3-methylbenzamide (antibacterial/gryase activity) and N-methylbenzamide (CNS depressant) [1] makes this compound an essential comparator in systematic SAR investigations of isoxazolyl benzamide positional isomerism. Procurement for academic or industrial SAR campaigns is warranted when the research question concerns how methyl group placement on the benzamide ring dictates target selectivity and in vivo pharmacological outcome.

Application
Selection Property
Validation Focus
FtsZ‑targeted antibacterial optimization
3‑Phenylisoxazole core alignment
FtsZ polymerization assay context
DNA gyrase A inhibitor screening
Gyrase A inhibition activity
Biochemical IC50 confirmation
Sigma receptor off‑target profiling
Sigma receptor binding context
Selectivity panel review
Positional isomerism SAR
Methyl substitution position
Pharmacological outcome comparison
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